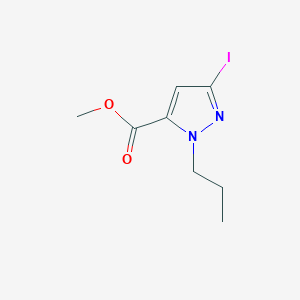

methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate

Description

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative characterized by a propyl group at the N1 position, an iodine substituent at the C3 position, and a methyl ester at the C5 position. Its molecular formula is C₈H₁₁IN₂O₂, with a molecular weight of 308.12 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-stacking interactions .

Propriétés

IUPAC Name |

methyl 5-iodo-2-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-4-11-6(8(12)13-2)5-7(9)10-11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZDNSLXGUWRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)I)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 1-propyl-1H-pyrazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The 3-iodo substituent enables participation in transition-metal-catalyzed coupling reactions, a key pathway for functionalization:

Key Findings :

- Sonogashira reactions proceed efficiently with terminal alkynes, forming C–C bonds at the 3-position .

- Suzuki couplings require bulky ligands (e.g., SPhos) to suppress protodeiodination side reactions .

Nucleophilic Substitution

The iodine atom undergoes displacement with soft nucleophiles under mild conditions:

| Nucleophile | Base/Solvent | Temperature/Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaN₃ | DMF, 80°C | 6h | 3-Azido-1-propyl-1H-pyrazole-5-carboxylate | 92% | |

| KSCN | DMSO, 100°C | 4h | 3-Thiocyanato-1-propyl-1H-pyrazole-5-carboxylate | 85% |

Mechanistic Notes :

- Reactions follow an SNAr pathway, facilitated by electron-withdrawing effects of the ester group .

- Azide products serve as precursors for click chemistry applications .

Ester Hydrolysis and Derivatization

The 5-carboxylate ester undergoes hydrolysis and subsequent functionalization:

Applications :

- The carboxylic acid derivative acts as a ligand for metal-organic frameworks (MOFs) .

- Amidation preserves the iodopyrazole core for further modifications .

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under specific conditions:

| Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| CuCl | DMF, 120°C, 24h | 3-Chloro-1-propyl-1H-pyrazole-5-carboxylate | 70% | ||

| AgF | MeCN, 80°C, 8h | 3-Fluoro-1-propyl-1H-pyrazole-5-carboxylate | 63% |

Limitations :

- Fluorination requires silver salts to facilitate oxidative addition .

- Chlorination yields are moderate due to competing decomposition pathways .

Stability and Side Reactions

Critical stability data under various conditions:

Comparative Reactivity Table

Relative reaction rates for functional groups in the molecule:

| Position | Functional Group | Reactivity | Primary Reactions |

|---|---|---|---|

| 3-position | Iodo substituent | High | Cross-coupling, nucleophilic substitution |

| 5-position | Methyl ester | Moderate | Hydrolysis, amidation |

| 1-position | Propyl group | Low | Inert under standard conditions |

Applications De Recherche Scientifique

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

This section compares methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate with analogous compounds, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- Iodine vs. Aryl/Hydrogen at C3 : The iodine atom in the target compound increases molecular weight and polarizability compared to unsubstituted pyrazoles (e.g., methyl 1H-pyrazole-3-carboxylate) . This enhances its utility in halogen-bonding interactions and catalytic cycles but may reduce solubility in polar solvents.

- This contrasts with ethyl 1-(20-hydroxy-30-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate, where a hydroxy-aroylpropyl group increases hydrophilicity and biological activity .

- Methyl Ester at C5 : The methyl ester group is less hydrolytically stable than carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) but offers better volatility for gas-phase applications .

Stability and Environmental Impact

- This contrasts with environmentally persistent free radicals (EPFRs) observed in indoor particulate matter, which are influenced by multiphase chemistry and nitrogen dioxide/ozone interactions .

Limitations and Future Research Directions

- Data Gaps: No direct biological or catalytic data were found for methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate in the provided evidence. Comparative studies with iodinated vs. brominated/chlorinated analogs are needed.

- Synthetic Challenges : The propyl and iodine substituents may complicate crystallization, necessitating advanced refinement tools like SHELXL for structural verification .

Activité Biologique

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their broad spectrum of biological activities, including antitumor , anti-inflammatory , antimicrobial , and antidiabetic effects. The structural diversity of pyrazoles allows for modifications that can enhance their efficacy and selectivity against various biological targets .

Anticancer Activity

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate has shown promising anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that certain pyrazole analogs exhibit significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate | MCF-7 | 0.08 |

| Pyrazole analog A | FaDu | 0.07 |

| Reference drug (e.g., Erlotinib) | MCF-7 | 0.05 |

Anti-inflammatory Activity

The anti-inflammatory potential of methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate is significant, with studies indicating its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The compound's structure allows it to interact effectively with COX isoforms, leading to reduced production of pro-inflammatory mediators .

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX Inhibition (%) | Selectivity Factor |

|---|---|---|

| Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate | 85 | 8.69 |

| Celecoxib | 80 | 8.60 |

Antimicrobial Activity

Research has also pointed to the antimicrobial properties of methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate. Pyrazoles have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to the ability of pyrazoles to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Structure-Activity Relationship (SAR)

The effectiveness of methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate can be understood through its SAR. Modifications to the pyrazole ring or substituents can significantly influence biological activity:

- Iodine Substitution : The presence of iodine at the 3-position enhances lipophilicity, potentially improving membrane permeability.

- Propyl Group : The propyl substituent may contribute to hydrophobic interactions with target proteins, enhancing binding affinity.

- Carboxylate Functionality : The carboxylate moiety can facilitate interactions with active sites of enzymes or receptors.

Case Studies

Several case studies have documented the pharmacological profiles of pyrazole derivatives similar to methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate:

- Study on Anticancer Efficacy : A recent study evaluated a series of pyrazoles for their anticancer effects using MTT assays, revealing that modifications at the nitrogen and carbon positions significantly impacted cytotoxicity levels.

- Anti-inflammatory Assessment : In vivo models demonstrated that specific pyrazole derivatives could reduce paw edema in rats, indicating their potential as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.